molecular formula C17H19NO4S B6695797 N-(1,1-dioxothiolan-3-yl)-4,5-dimethyl-2-phenylfuran-3-carboxamide

N-(1,1-dioxothiolan-3-yl)-4,5-dimethyl-2-phenylfuran-3-carboxamide

Cat. No.: B6695797
M. Wt: 333.4 g/mol
InChI Key: ZEVILRGSXXDCIX-UHFFFAOYSA-N
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Description

N-(1,1-dioxothiolan-3-yl)-4,5-dimethyl-2-phenylfuran-3-carboxamide is a complex organic compound characterized by its unique structure, which includes a dioxothiolan ring, a dimethyl-phenyl group, and a furan carboxamide moiety

Properties

IUPAC Name

N-(1,1-dioxothiolan-3-yl)-4,5-dimethyl-2-phenylfuran-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO4S/c1-11-12(2)22-16(13-6-4-3-5-7-13)15(11)17(19)18-14-8-9-23(20,21)10-14/h3-7,14H,8-10H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEVILRGSXXDCIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC(=C1C(=O)NC2CCS(=O)(=O)C2)C3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,1-dioxothiolan-3-yl)-4,5-dimethyl-2-phenylfuran-3-carboxamide typically involves multiple steps, starting with the preparation of the dioxothiolan ring. One common method involves the reaction of 3-aminothiolane with carbon disulfide in the presence of a strong base, such as potassium hydroxide, in an ethanol or ethanol-DMF mixture . The resulting intermediate is then subjected to further reactions to introduce the dimethyl-phenyl and furan carboxamide groups.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This includes careful selection of solvents and reaction conditions to minimize by-products and maximize the efficiency of each step. The use of continuous flow reactors and automated synthesis platforms can further enhance the scalability and reproducibility of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(1,1-dioxothiolan-3-yl)-4,5-dimethyl-2-phenylfuran-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The dioxothiolan ring can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can target the carbonyl groups within the compound.

    Substitution: The phenyl and furan rings can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and halogenating agents for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of catalysts to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the dioxothiolan ring can yield sulfone derivatives, while substitution reactions on the phenyl ring can introduce various functional groups, leading to a diverse array of derivatives.

Scientific Research Applications

N-(1,1-dioxothiolan-3-yl)-4,5-dimethyl-2-phenylfuran-3-carboxamide has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it a potential candidate for drug discovery and development.

    Medicine: Its potential therapeutic properties are being explored for the treatment of various diseases.

    Industry: The compound’s stability and reactivity make it useful in the development of new materials and industrial processes.

Mechanism of Action

The mechanism of action of N-(1,1-dioxothiolan-3-yl)-4,5-dimethyl-2-phenylfuran-3-carboxamide involves its interaction with specific molecular targets and pathways. The dioxothiolan ring can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially modulating their activity. Additionally, the phenyl and furan rings can engage in π-π interactions with aromatic residues in biological macromolecules, further influencing their function.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, N-(1,1-dioxothiolan-3-yl)-4,5-dimethyl-2-phenylfuran-3-carboxamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties

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